molecular formula C13H16N4O2 B2866893 ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate CAS No. 2034371-51-0

ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate

Cat. No.: B2866893
CAS No.: 2034371-51-0
M. Wt: 260.297
InChI Key: IEQQLQUTBUXRQS-UHFFFAOYSA-N
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Description

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Heterocyclic Synthesis and Functionalization

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate serves as a precursor in the synthesis of various heterocyclic compounds, highlighting its significance in organic chemistry and materials science. Researchers have developed methodologies to utilize compounds with similar structures in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the versatility of these carbamates in constructing complex heterocyclic frameworks (Mohareb et al., 2004). Such synthetic strategies are crucial for the development of new materials and pharmaceuticals due to the diverse biological and physical properties of heterocyclic compounds.

Advancements in N-Fused Heterocycle Synthesis

The compound and its analogs have been utilized in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups. This process has been instrumental in the preparation of new N-fused heterocycle products, demonstrating good to excellent yields (Ghaedi et al., 2015). The development of such compounds is of significant interest due to their potential applications in drug discovery and materials science.

Catalysis and Polymerization

In the realm of catalysis and polymerization, derivatives of this compound have been explored. For instance, bis(carbene)pyridine complexes, which could be related structurally to the compound , have been studied for their ethylene oligomerization and polymerization capabilities. These complexes, when combined with transition metals like Ti, V, and Cr, exhibit high activity, underscoring the utility of such ligands in industrial polymer production (McGuinness et al., 2004).

Electroluminescent Materials Development

Furthermore, the compound's framework has been applied in the synthesis of novel organic materials for optoelectronic applications. Specifically, heteroleptic iridium(III) complexes incorporating pyrazole-pyridine derivatives have shown promise in polymer light-emitting diodes (PLEDs), exhibiting good electroluminescent (EL) performance. The development of such materials is crucial for advancing PLED technology and enhancing device efficiency and stability (Tang et al., 2014).

Biochemical Analysis

Biochemical Properties

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, the compound may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell . The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their functions. For instance, it may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus blocking the enzyme’s activity . Alternatively, it could activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These interactions can also lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression without causing toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall energy production and metabolic balance of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes, depending on its physicochemical properties.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression, or in the mitochondria, where it can affect metabolic processes.

Properties

IUPAC Name

ethyl N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-19-13(18)15-7-8-17-10-12(9-16-17)11-3-5-14-6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQQLQUTBUXRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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